2-Fluorobenzo[d]thiazol-4-ol
Overview
Description
2-Fluorobenzo[d]thiazol-4-ol is a heterocyclic compound that contains a benzothiazole ring with a fluorine atom at the 2-position and a hydroxyl group at the 4-position. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
2-Fluorobenzo[d]thiazol-4-ol, also known as 2-fluoro-4-hydroxybenzothiazole, is a heterocyclic organic compound that belongs to the family of benzothiazoles
Mode of Action
For instance, some thiazole derivatives have been found to exhibit their anti-inflammatory and analgesic activities by inhibiting the biosynthesis of prostaglandins .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Pharmacokinetics
. These properties could potentially influence the bioavailability of this compound.
Preparation Methods
The synthesis of 2-Fluorobenzo[d]thiazol-4-ol typically involves the reaction of 2-fluoroaniline with carbon disulfide and chloroacetic acid, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Fluorobenzo[d]thiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom or the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluorobenzo[d]thiazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
2-Fluorobenzo[d]thiazol-4-ol can be compared with other benzothiazole derivatives such as:
Benzothiazole: Lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Aminobenzothiazole: Contains an amino group instead of a fluorine atom, leading to different biological activities.
6-Fluorobenzothiazole: The fluorine atom is at a different position, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-1,3-benzothiazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZDFBZFSPILEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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